molecular formula C23H24N2O3 B11254849 1-(2,5-dimethylbenzyl)-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2,5-dimethylbenzyl)-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11254849
M. Wt: 376.4 g/mol
InChI Key: BRYFNOGPSRTNGJ-UHFFFAOYSA-N
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Description

1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.

    Medicine: It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds also feature the dihydropyridine core and are used as calcium channel blockers in the treatment of cardiovascular diseases. 1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE may have unique properties or applications due to its specific substituents and structural features.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C23H24N2O3/c1-15-5-7-17(3)19(11-15)14-25-13-18(8-10-22(25)26)23(27)24-20-12-16(2)6-9-21(20)28-4/h5-13H,14H2,1-4H3,(H,24,27)

InChI Key

BRYFNOGPSRTNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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